Triprolidine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

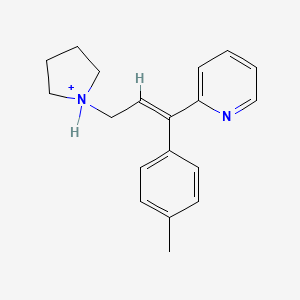

Triprolidine(1+) is an ammonium ion resulting from the protonation of the pyrrolidine nitrogen of tripoloidine. It is the major species at pH 7.3. It has a role as a H1-receptor antagonist. It is a conjugate acid of a triprolidine.

Aplicaciones Científicas De Investigación

Antiallergic Applications

Primary Uses:

- Allergic Rhinitis: Triprolidine is effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis, such as sneezing, runny nose, and itchy eyes. It acts as an H1 receptor antagonist, blocking the effects of histamine released during allergic reactions .

- Allergic Conjunctivitis: The compound provides symptomatic relief from allergic conjunctivitis caused by inhaled allergens or food .

- Skin Allergies: Triprolidine is also utilized for treating mild allergic skin conditions like urticaria and angioedema .

Mechanism of Action:

Triprolidine competes with histamine for H1 receptor binding sites on effector cells in various tissues, thus preventing the physiological effects of histamine such as pruritus and vascular permeability increase .

Sleep Disturbance Treatment

Recent studies have explored triprolidine's efficacy in addressing temporary sleep disturbances:

- Clinical Trial Findings: A randomized controlled trial indicated that triprolidine (2.5 mg and 5 mg) significantly improved sleep quality compared to a placebo over three nights. The study measured both objective (via wrist actimeters) and subjective (diary cards) sleep quality indicators .

- Dosage Effectiveness: The optimal dosage identified was 2.5 mg, which showed significant improvements in sleep latency and overall sleep disturbance index compared to placebo .

Pharmacokinetics

Understanding the pharmacokinetic profile of triprolidine is crucial for its clinical application:

- Absorption and Bioavailability: Triprolidine is rapidly absorbed with a half-life ranging from 3 to 6 hours. Its bioavailability can vary significantly among individuals due to factors like genetic differences .

- Distribution: The drug is known to distribute into various tissues, including the lungs, spleen, and kidneys, which can influence its therapeutic effects .

Off-Label Uses

Pulmonary Arterial Hypertension:

Emerging research suggests potential applications of triprolidine in treating pulmonary arterial hypertension by blocking endothelin receptors, thereby improving blood flow and reducing symptoms like breathlessness . This use remains under investigation but highlights the versatility of triprolidine beyond traditional antihistaminic applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Efficacy in Allergic Rhinitis

A clinical review highlighted that patients receiving triprolidine reported a significant reduction in allergy symptoms compared to those on placebo, reinforcing its role as a first-line treatment for allergic rhinitis.

Case Study 2: Sleep Quality Improvement

In a study involving adults with sleep disturbances, participants taking triprolidine noted enhanced sleep quality metrics over three nights versus placebo controls, suggesting its effectiveness as a short-term sedative.

Propiedades

Fórmula molecular |

C19H23N2+ |

|---|---|

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine |

InChI |

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+ |

Clave InChI |

CBEQULMOCCWAQT-WOJGMQOQSA-O |

SMILES isomérico |

CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3 |

SMILES canónico |

CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.